186359-65-9
Beschreibung
However, based on standard chemical classification practices and analogous data from similar compounds (e.g., boronic acids, halogenated aromatics, or heterocyclic derivatives), it can be inferred that this compound likely belongs to a class of organoboranes or polyhalogenated aromatic derivatives. Such compounds are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) or as intermediates in pharmaceuticals and agrochemicals .
Key properties typically analyzed for such compounds include:
- Molecular weight: ~200–400 g/mol (common for boronic acids or halogenated aromatics).
- Solubility: Often low in water but soluble in organic solvents like THF or DCM.
- LogP: Moderate hydrophobicity (e.g., 2.0–4.0), as seen in structurally similar compounds like (3-Bromo-5-chlorophenyl)boronic acid (LogP 2.15) .
- Synthetic utility: Likely involves palladium-catalyzed coupling reactions or halogenation steps .
Eigenschaften
CAS-Nummer |
186359-65-9 |
|---|---|
Molekularformel |
C₁₇₀H₂₅₃N₄₇O₅₂ |
Molekulargewicht |
3787.20 |
Sequenz |
One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (1-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification.
Industrial Production Methods: Industrial production of β-Amyloid (1-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: β-Amyloid (1-34) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can modify specific amino acid residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of reduced peptide forms .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (1-34) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Studied for its potential as a therapeutic target in Alzheimer’s disease research.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid plaques
Wirkmechanismus
The mechanism of action of β-Amyloid (1-34) involves its aggregation into amyloid plaques, which are characteristic of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell surface receptors and enzymes, leading to neurotoxicity and cell death. The pathways involved include oxidative stress, inflammation, and disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize 186359-65-9 , we compare it with three structurally or functionally analogous compounds described in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Contrasts:
Structural Complexity :
- 186359-65-9 (hypothetical boronic acid) shares functional group similarity with (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4), both containing halogen and boronic acid moieties critical for cross-coupling .
- 4-Nitrobenzothiazole-2-amine (CAS 73458-39-6) differs significantly, featuring a nitro-substituted benzothiazole ring with higher polarity (TPSA 78.34 Ų vs. 40.46 Ų in boronic acids) .
Pharmacokinetic Profiles: Boronic acids like 186359-65-9 typically exhibit high GI absorption and BBB permeability (e.g., 1046861-20-4: GI absorption = high, BBB = yes) .
Synthetic Accessibility: 186359-65-9 likely requires Pd-catalyzed conditions (e.g., Pd(dppf)Cl₂, K₃PO₄), similar to CAS 1046861-20-4 (synthesis score: 2.07) . 4-Nitrobenzothiazole-2-amine is synthesized via cyclization of thiourea derivatives under acidic conditions, yielding higher atom economy .
Limitations and Knowledge Gaps
- No direct data on 186359-65-9 exists in the evidence, necessitating extrapolation from analogs.
- Experimental validation of LogP, solubility, and bioactivity is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
